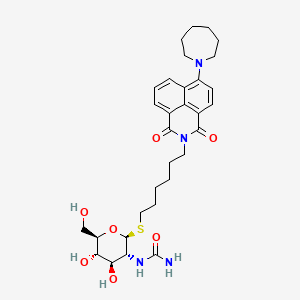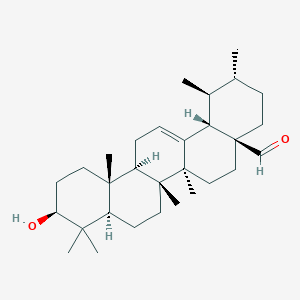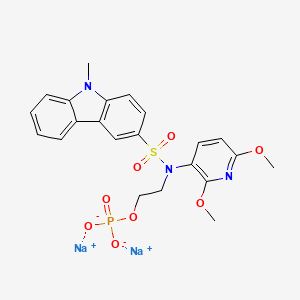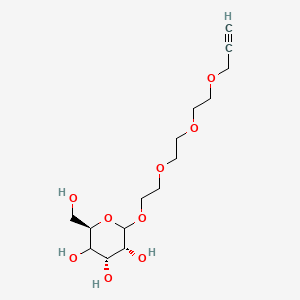
5-HT6/5-HT2A receptor ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-HT6/5-HT2A receptor ligand-1” is a chemical entity that interacts with both the serotonin 5-HT6 and 5-HT2A receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception. The 5-HT6 receptor is primarily found in the central nervous system and is involved in cognitive functions, while the 5-HT2A receptor is widely distributed in the brain and is associated with various neuropsychiatric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT6/5-HT2A receptor ligand-1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as schizophrenia, depression, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects by binding to the serotonin 5-HT6 and 5-HT2A receptors. Upon binding, it modulates the activity of these receptors, leading to changes in intracellular signaling pathways. The 5-HT6 receptor is coupled to G proteins that activate adenylate cyclase, increasing cyclic adenosine monophosphate levels, while the 5-HT2A receptor is linked to phospholipase C activation, resulting in the production of inositol triphosphate and diacylglycerol .
Comparison with Similar Compounds
Similar Compounds
5-HT6 receptor ligands: Compounds like SB-271046 and ST1936, which are selective for the 5-HT6 receptor.
5-HT2A receptor ligands: Compounds such as ketanserin and LSD, which interact with the 5-HT2A receptor .
Uniqueness
The uniqueness of 5-HT6/5-HT2A receptor ligand-1 lies in its dual affinity for both the 5-HT6 and 5-HT2A receptors, allowing it to modulate multiple signaling pathways simultaneously. This dual activity makes it a valuable tool for studying the interplay between these receptors and their roles in various physiological and pathological processes .
Properties
Molecular Formula |
C21H19FN2O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[5-[[2-(5-fluoro-1H-indol-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C21H19FN2O2/c22-16-3-7-20-19(11-16)15(12-24-20)9-10-23-13-18-6-8-21(26-18)14-1-4-17(25)5-2-14/h1-8,11-12,23-25H,9-10,13H2 |
InChI Key |
YKUHLXRZNYUNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)









